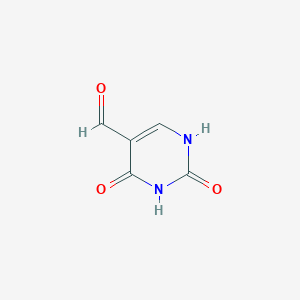

5-Formyluracil

Übersicht

Beschreibung

Synthesis Analysis

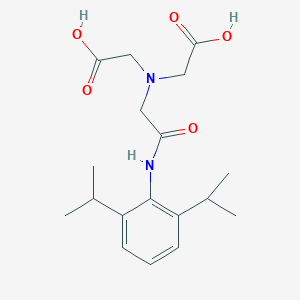

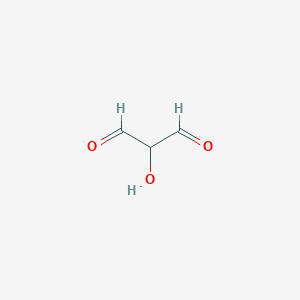

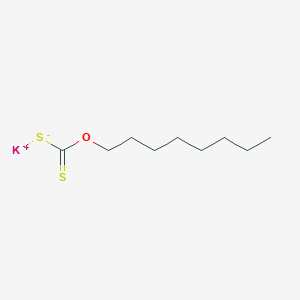

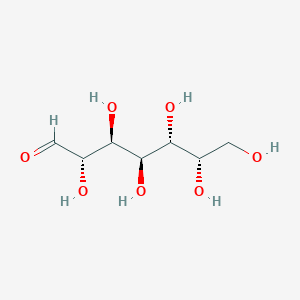

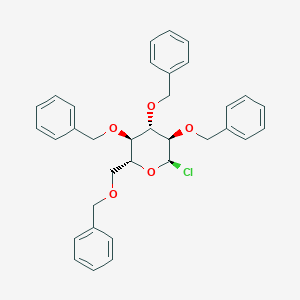

5-Formyluracil can be synthesized by reacting thiosemicarbazides with this compound, leading to derivatives with potential biological activity (Baldini et al., 2003). Furthermore, a facile and general synthesis for 5-substituted-1-methyluracils, including this compound, has been reported, suitable for preparing micro-quantities and not influenced by the 5-substituent in determining alkylation position (Sakai et al., 1968).

Molecular Structure Analysis

The molecular structure of this compound has been explored through crystallography, revealing an amino-oxo tautomer of this compound in a planar conformation stabilized by supramolecular interactions (Portalone & Colapietro, 2007).

Chemical Reactions and Properties

The reactivity of this compound with copper(II) complexes has been demonstrated, leading to compounds that interact with DNA and exhibit biological activity, highlighting its chemical versatility and potential in biological systems (Baldini et al., 2003).

Physical Properties Analysis

The physical properties of this compound, such as its stability and behavior in various conditions, have been elucidated through detailed studies on its crystal structure and interactions, providing insights into its role and effects in biological and chemical systems (Portalone & Colapietro, 2007).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interactions with metals and DNA, have been extensively investigated. These studies have revealed its capability to form complexes with copper(II) and its significant biological activity, including DNA interaction and potential therapeutic applications (Baldini et al., 2003).

Wissenschaftliche Forschungsanwendungen

Rolle in epigenetischen Funktionen

5-Formyluracil und 5-Formylcytosin, die in menschlichen genomischen DNAs weit verbreitet sind, spielen eine bedeutende Rolle in epigenetischen Funktionen . Sie haben in vielen verwandten Bereichen breite Aufmerksamkeit erlangt .

Detektionsmethoden

Die Entwicklung hochwirksamer, selektiver und einfach zu bedienender Detektionsmethoden für diese wichtigen, natürlich vorkommenden DNA-Modifikationen ist nicht nur wichtig, um die Grundlagen der physiologischen Regulation zu verstehen, sondern dient auch als Grundlage für die nächste Generation von Therapeutika, die zur Verbesserung der menschlichen Gesundheit eingesetzt werden .

Fluoreszenzmarkierung

Fluoreszenzmarkierungsmethoden wurden für den Nachweis von 5fU und 5fC in DNA entwickelt . Die hochspezifische Fluoreszenz-"Switch-On"-Spezifität gegenüber 5fU oder 5fC ermöglichte separat ein hohes Signal-Rausch-Verhältnis beim qualitativen und quantitativen Nachweis von 5fU oder 5fC .

Biotin-Anreicherungsverfahren

Biotinyliertes o-Phenylendiamin, das direkt an Naphthalimid gebunden ist, kann this compound unter physiologischen Bedingungen "anschalten", das dann nach Belichtung mit γ-Strahlung in der Zellbildgebung verwendet werden kann .

Polymerase-Verlängerungs-Stopp

Seine Markierungseigenschaft führte dazu, dass die Polymerase-Verlängerung an der this compound-Stelle stoppte, was uns mehr Informationen lieferte als die Fluoreszenz selbst .

Krebs-Biomarker

Der this compound-Gehalt ist in bestimmten Krebsgeweben höher als im normalen Gewebe, das an den Tumor angrenzt . Der Gehalt an this compound in verschiedenen Zellgeweben kann eine zellspezifische Spezifität aufweisen .

Biomarker für genetische Schäden

5fU gilt nicht nur als Biomarker für genetische Schäden mit starker Genotoxizität, sondern dient auch als potenzieller Krebs-Biomarker für Schilddrüsenkrebs <svg class="icon

Wirkmechanismus

Target of Action

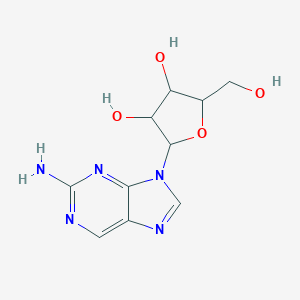

5-Formyluracil is a heterocyclic organic base that is produced from the oxidation of the methyl group of thymine . It is found in bacteriophages, prokaryotes, as well as mammalian cells . Being mutagenic, it is of particular interest in the field of epigenetics . It has been implicated in the formation of cancer-causing cells .

Mode of Action

This compound and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism . Depletion of deoxythymidine monophosphate (dTMP) results in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms .

Biochemical Pathways

Deoxynucleotide pool imbalances, in particular, the dATP/dTTP ratio, are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage . In addition, TS inhibition results in the accumulation of deoxyuridine monophosphate (dUMP), which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the this compound metabolite FdUTP can be misincorporated into DNA .

Pharmacokinetics

It is known that the compound is produced from the oxidation of the methyl group of thymine . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of this compound action is the disruption of normal RNA and DNA metabolism, leading to toxicity and mutagenicity in mammalian cells . This disruption can lead to DNA strand breaks and cell death . It has been implicated in the formation of cancer-causing cells .

Action Environment

The detection of natural thymine modified this compound has attracted widespread attention, and new insights are being developed for both the selective biotin enrichment and fluorogenic labeling of this compound in dna .

Safety and Hazards

Zukünftige Richtungen

The detection of natural thymine modified 5-formyluracil has attracted widespread attention . New insights into designing reagents for both the selective biotin enrichment and fluorogenic labelling of this compound in DNA have been introduced . This could be used in the synthesis of other modified diaminofluoresceins .

Eigenschaften

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1-2H,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAMXGZMZZWRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922994 | |

| Record name | 2,4-Dihydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1195-08-0 | |

| Record name | 5-Formyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Formyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FORMYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2SUM4W8EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

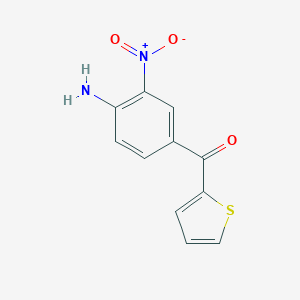

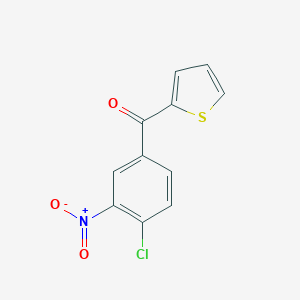

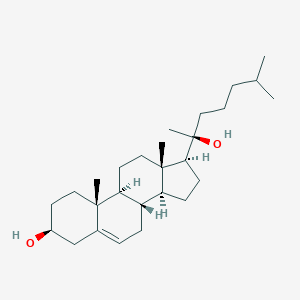

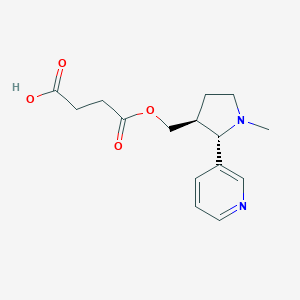

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: [] Yes, the presence of 5-foU can interfere with the binding of specific DNA-binding proteins. For example, it inhibits the association of transcription factor AP-1, which normally interacts with thymine methyl groups. [] Molecular modeling suggests the 5-formyl group of 5-foU, when paired with adenine, is somewhat shielded from solvent, potentially hindering protein binding. []

ANone: The molecular formula of 5-foU is C5H4N2O3, and its molecular weight is 140.10 g/mol.

A: [] Yes, UV spectroscopic studies show that 5-foU exhibits a bathochromic shift compared to uracil, indicating the presence of a conjugated carbonyl group. [] Additionally, NMR spectroscopy can be used to distinguish 5-foU from other uracil derivatives based on chemical shift values.

A: [] The glycosidic bond of 5-foU in single-stranded DNA is significantly less stable than that of thymine, with an estimated half-life of around 148 days under physiological conditions. [] This instability is attributed to the electron-withdrawing nature of the 5-formyl group.

A: [] Yes, 5-foU demonstrates specific reactivity with cysteine and its derivatives, forming thiazolidine adducts. [] This reaction involves both the alpha-amino (or equivalent) and thiol groups of cysteine, highlighting the potential for 5-foU modification within cells.

ANone: Currently, there are no reported catalytic applications of 5-foU. The research primarily focuses on its role as a DNA lesion and its impact on DNA replication and repair processes.

A: [] Molecular modeling has been instrumental in understanding the structural implications of 5-foU within DNA. [, ] For instance, studies revealed that the 5-formyl group adopts a specific orientation within the DNA helix, influencing its interactions with other bases and proteins. [, ] This type of modeling aids in understanding the mutagenic potential and repair susceptibility of 5-foU.

A: While specific SAR studies focusing solely on 5-foU are limited, research on related compounds like 5-hydroxymethyluracil provides insights. [] Modifications to the 5-substituent can significantly alter recognition by DNA polymerases and repair enzymes. For example, 5-hydroxymethyluracil, lacking the reactive aldehyde, is less mutagenic and doesn't inhibit restriction enzyme cleavage like 5-foU. [] This suggests that the 5-formyl group is crucial for 5-foU's unique properties.

ANone: Currently, the research primarily focuses on understanding the intrinsic stability and repair mechanisms of 5-foU in DNA rather than formulating it as a therapeutic agent. Therefore, specific formulation strategies for 5-foU-containing DNA are not yet a primary focus.

A: [] While more research is needed, the presence of 5-foU in DNA could potentially serve as a biomarker for oxidative stress and damage. [] Elevated levels of 5-foU might indicate compromised DNA repair mechanisms or increased exposure to oxidative agents.

A: [, , , , , ] Various methods have been developed for detecting and quantifying 5-foU in DNA, each with its own advantages and limitations. Some common techniques include:

- Chromatographic methods: [, , ] High-performance liquid chromatography (HPLC), often coupled with mass spectrometry, allows for separating and quantifying 5-foU from other DNA bases. [, , ] Gas chromatography coupled with mass spectrometry is also utilized after derivatization of 5-foU. []

- Enzymatic assays: [, ] These methods utilize the activity of specific DNA glycosylases, like E. coli AlkA or human SMUG1, to excise 5-foU from DNA. [, , ] The resulting abasic sites can then be quantified, providing an indirect measure of 5-foU levels.

- Chemical labeling: [, , , ] Several chemical probes have been developed that selectively react with the 5-formyl group of 5-foU. [, , , ] These probes can be coupled with fluorescent tags or other detectable moieties, facilitating visualization and quantification of 5-foU in various biological samples.

ANone: Researchers rely on several tools and resources to study 5-foU:

- Synthetic oligonucleotides: [, , , , ] Chemically synthesized oligonucleotides containing site-specific 5-foU are crucial for in vitro studies on DNA replication, repair, and protein binding. [, , , , ]

- Purified enzymes: [, , ] Having access to purified DNA repair enzymes, such as DNA glycosylases and AP endonucleases, is essential for investigating the repair mechanisms of 5-foU. [, , ]

- Cell-free extracts: [, ] Cell-free extracts containing a mixture of DNA repair proteins can be used to study repair pathways in a more complex biological context. [, ]

- Model organisms: [, , , , ] Bacterial and yeast models, with well-characterized DNA repair systems, are valuable tools for studying the mutagenicity and repair of 5-foU in vivo. [, , , , ]

A: [, ] Research on 5-foU as a DNA lesion began several decades ago. Early studies in the 1980s identified 5-foU as a product of thymine oxidation in vitro using various oxidizing agents. [, ] Subsequent research focused on understanding its formation mechanisms, mutagenic potential, and repair pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)